molecular formula C17H28O5 B1254734 Methynolide

Methynolide

Cat. No.: B1254734
M. Wt: 312.4 g/mol
InChI Key: NCFULEXBOBCPCY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methynolide is a complex organic compound belonging to the class of macrolides. Macrolides are characterized by their large lactone rings, which typically contain twelve or more members. This compound is notable for its unique structure, which includes multiple hydroxyl and methyl groups, as well as an ethyl group and a double bond in the nine position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methynolide involves several steps, starting from simpler organic molecules. The process typically includes the formation of the macrolide ring through a series of cyclization reactions. Key steps may involve aldol condensations, Michael additions, and lactonization reactions. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the necessary reaction conditions and to minimize the formation of byproducts. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methynolide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bond may produce a fully saturated macrolide.

Scientific Research Applications

Methynolide has several scientific research applications:

    Chemistry: It is used as a model compound to study macrolide synthesis and reactivity.

    Biology: It serves as a probe to investigate the biological activity of macrolides and their interactions with cellular targets.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methynolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the function of bacterial ribosomes, preventing protein synthesis and leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: Another macrolide with similar antimicrobial properties.

    Azithromycin: A macrolide with a slightly different structure and broader spectrum of activity.

    Clarithromycin: A macrolide with enhanced stability and improved pharmacokinetic properties.

Uniqueness

Methynolide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness may confer distinct biological activities and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

(9E)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+

InChI Key

NCFULEXBOBCPCY-BQYQJAHWSA-N

Isomeric SMILES

CCC1C(/C=C/C(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O

Synonyms

methynolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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